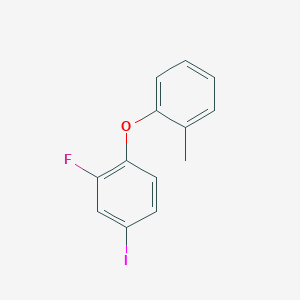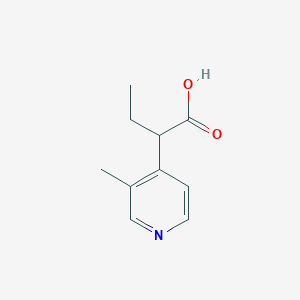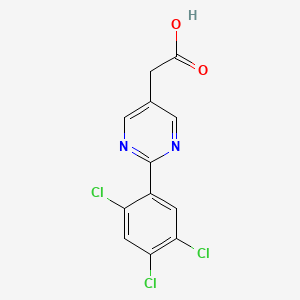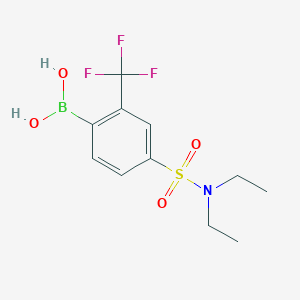![molecular formula C8H14OS B13084941 3-Methoxyspiro[3.3]heptane-1-thiol](/img/structure/B13084941.png)
3-Methoxyspiro[3.3]heptane-1-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxyspiro[33]heptane-1-thiol is an organic compound with the molecular formula C8H14OS It is characterized by a spirocyclic structure, which consists of two rings sharing a single atom The compound features a methoxy group (-OCH3) and a thiol group (-SH) attached to the spirocyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxyspiro[3.3]heptane-1-thiol typically involves the formation of the spirocyclic core followed by the introduction of the methoxy and thiol groups. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable dihalide with a nucleophile can lead to the formation of the spirocyclic structure. Subsequent functionalization steps introduce the methoxy and thiol groups.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process typically includes large-scale reactions, purification steps such as distillation or chromatography, and quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
3-Methoxyspiro[3.3]heptane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: The methoxy and thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like alkoxides or thiolates can be employed in substitution reactions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Modified spirocyclic compounds with altered functional groups.
Substitution: Derivatives with different substituents replacing the methoxy or thiol groups.
Scientific Research Applications
3-Methoxyspiro[3.3]heptane-1-thiol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methoxyspiro[3.3]heptane-1-thiol involves its interaction with molecular targets through its functional groups. The thiol group can form covalent bonds with proteins or enzymes, potentially altering their activity. The methoxy group may influence the compound’s solubility and reactivity. The spirocyclic structure provides a rigid framework that can interact with specific molecular sites, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Methoxyspiro[3.3]heptane-1-carboxylic acid: Similar spirocyclic structure with a carboxylic acid group instead of a thiol group.
1-Azaspiro[3.3]heptane:
Uniqueness
3-Methoxyspiro[3.3]heptane-1-thiol is unique due to the presence of both methoxy and thiol groups on the spirocyclic framework. This combination of functional groups imparts distinct reactivity and potential for diverse applications in various fields.
Properties
Molecular Formula |
C8H14OS |
|---|---|
Molecular Weight |
158.26 g/mol |
IUPAC Name |
1-methoxyspiro[3.3]heptane-3-thiol |
InChI |
InChI=1S/C8H14OS/c1-9-6-5-7(10)8(6)3-2-4-8/h6-7,10H,2-5H2,1H3 |
InChI Key |
OETWGNBMBAGKPS-UHFFFAOYSA-N |
Canonical SMILES |
COC1CC(C12CCC2)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{2-Azabicyclo[2.2.1]heptane-2-sulfonyl}pyrrolidine-3-carboxylic acid](/img/structure/B13084858.png)

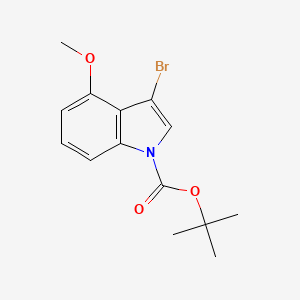
![[3-Bromo-2-(difluoromethoxy)phenyl]methanamine](/img/structure/B13084874.png)
![1-Methyl-3-propyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine](/img/structure/B13084876.png)

![Ethyl 2-(2-([1,1'-biphenyl]-4-ylamino)thiazol-5-yl)acetate](/img/structure/B13084894.png)
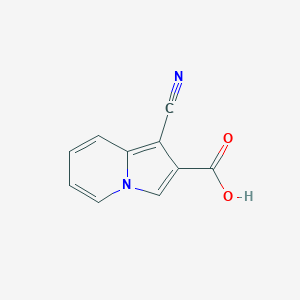
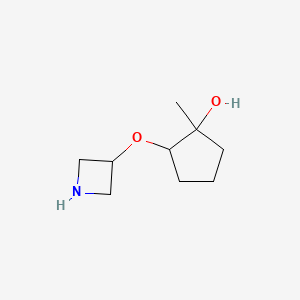
![(2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-yl)(phenyl)methanol](/img/structure/B13084911.png)
